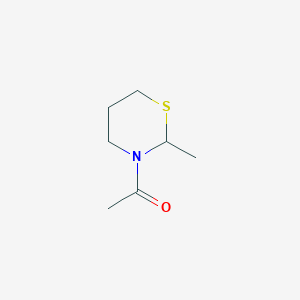

1-(2-Methyl-1,3-thiazinan-3-yl)ethanone

Descripción

1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is a heterocyclic compound featuring a six-membered 1,3-thiazinan ring (containing sulfur and nitrogen atoms) substituted with a methyl group at position 2 and an ethanone moiety at position 2.

Propiedades

Número CAS |

118515-27-8 |

|---|---|

Fórmula molecular |

C7H13NOS |

Peso molecular |

159.25 g/mol |

Nombre IUPAC |

1-(2-methyl-1,3-thiazinan-3-yl)ethanone |

InChI |

InChI=1S/C7H13NOS/c1-6(9)8-4-3-5-10-7(8)2/h7H,3-5H2,1-2H3 |

Clave InChI |

IPADAWRUMRMPOX-UHFFFAOYSA-N |

SMILES |

CC1N(CCCS1)C(=O)C |

SMILES canónico |

CC1N(CCCS1)C(=O)C |

Sinónimos |

2H-1,3-Thiazine, 3-acetyltetrahydro-2-methyl- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below summarizes key structural and functional differences between 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone and its analogs:

*Note: Data for 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone are inferred from structural analogs.

Key Differences and Implications

Ring Size and Heteroatom Arrangement: The six-membered thiazinan ring in the target compound may confer greater conformational flexibility compared to five-membered analogs like thiazolidine or thiazole derivatives . This could influence binding affinity to biological targets.

Substituent Effects: The ethanone group in all listed compounds serves as a hydrogen-bond acceptor, a critical feature for interactions with enzymes like bacterial topoisomerases . Methyl substituents (e.g., at position 2 in thiazinan or thiazole derivatives) may sterically hinder or modulate electronic properties, affecting reactivity and bioactivity.

Biological Activity Trends: Compounds with quinoline or benzimidazole moieties (e.g., ) demonstrate antibacterial activity, suggesting that the thiazinan derivative could similarly target bacterial enzymes. Indolyl-ethanone derivatives (e.g., ) show antimalarial activity, highlighting the ethanone group's versatility in drug design.

Research Findings and Mechanistic Insights

- Antibacterial Potential: Analogous compounds like 1-(4-(quinolin-8-ylamino)phenyl)ethanone inhibit bacterial topoisomerase II/DNA gyrase, a mechanism that could extend to the thiazinan derivative . Molecular docking studies suggest that ethanone-containing heterocycles form critical hydrogen bonds with active-site residues .

- Thermodynamic Properties : Ethyl acetate extraction and silica gel chromatography (common in purifying analogs ) would likely apply to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.